3-(1-Naphthyl)-L-alanine ethyl ester
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Overview
Description
3-(1-Naphthyl)-L-alanine ethyl ester is an organic compound that belongs to the class of esters It is derived from L-alanine, an amino acid, and 1-naphthyl, a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthyl)-L-alanine ethyl ester typically involves the esterification of 3-(1-Naphthyl)-L-alanine with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-(1-Naphthyl)-L-alanine+EthanolAcid Catalyst3-(1-Naphthyl)-L-alanine ethyl ester+Water
Commonly used acid catalysts include sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts on solid supports can also be employed to facilitate the reaction and simplify the separation of the catalyst from the product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Naphthyl)-L-alanine ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-(1-Naphthyl)-L-alanine and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-(1-Naphthyl)-L-alanine and ethanol.
Reduction: 3-(1-Naphthyl)-L-alaninol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Naphthyl)-L-alanine ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Naphthyl)-L-alanine ethyl ester depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. The ester group can be hydrolyzed in vivo to release the active 3-(1-Naphthyl)-L-alanine, which can then participate in biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Naphthyl)-L-alanine methyl ester
- 3-(2-Naphthyl)-L-alanine ethyl ester
- 3-(1-Naphthyl)-D-alanine ethyl ester
Uniqueness
3-(1-Naphthyl)-L-alanine ethyl ester is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the 1-naphthyl group and the L-alanine moiety distinguishes it from other similar compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-naphthalen-1-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)14(16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,2,10,16H2,1H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRJPDYNXGVBNC-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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